2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the cyano group and other aromatic substituents. Common reagents used in these reactions include bromine, sodium hydride, and various solvents such as dimethylformamide and tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide
- 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl-N-(2,4-dimethylphenyl)acetamide
Uniqueness
What sets 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide apart from similar compounds is its specific combination of substituents, which can lead to unique chemical and biological properties
Properties
CAS No. |
332177-56-7 |
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Molecular Formula |
C30H27N3O4S |
Molecular Weight |
525.6g/mol |
IUPAC Name |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C30H27N3O4S/c1-4-37-23-13-11-22(12-14-23)32-29(34)19-38-30-25(18-31)24(17-26(33-30)20-8-6-5-7-9-20)21-10-15-27(35-2)28(16-21)36-3/h5-17H,4,19H2,1-3H3,(H,32,34) |
InChI Key |
JXOQTQUQJOIAGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N |
Origin of Product |
United States |
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